
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, featuring fluorine and hydroxyl functional groups on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst to facilitate the migration of the acyl group from the oxygen to the ortho or para position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fries rearrangement reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of (3-fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with different substitution patterns.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Bis(4-fluorophenyl)methanol: Lacks the hydroxyl group, resulting in different reactivity and applications
Uniqueness
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H8F2O2 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
(3-fluoro-4-hydroxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,16H |
Clave InChI |
OJDWFMQQOBKHLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)


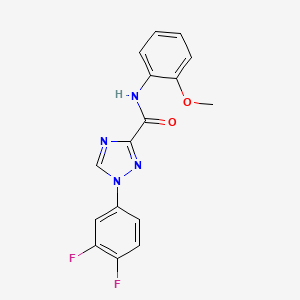
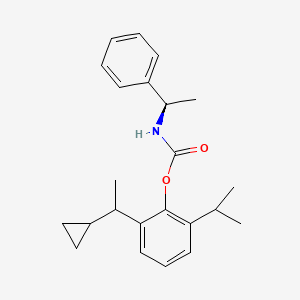
homocysteine](/img/structure/B15282113.png)
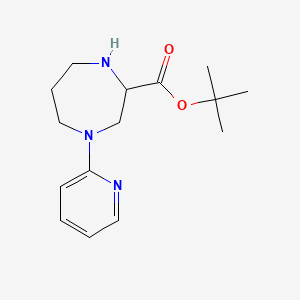
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)
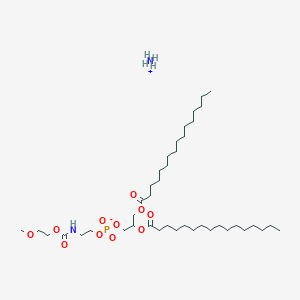
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
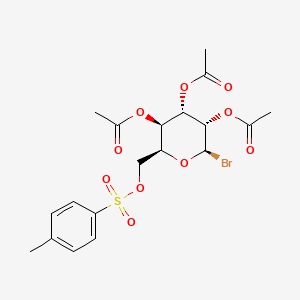
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide](/img/structure/B15282158.png)
![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
